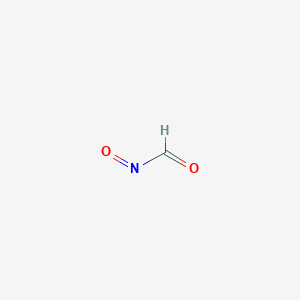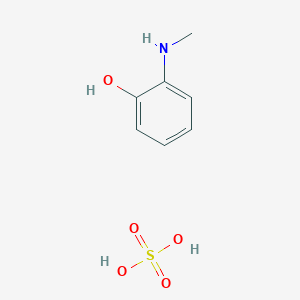![molecular formula C14H13ClN4O2 B14746277 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline CAS No. 3150-84-3](/img/structure/B14746277.png)
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its bright coloration and is used in various applications, including textile dyeing and as a pH indicator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to prevent side reactions and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics
Wirkmechanismus
The compound exerts its effects primarily through its azo group. The azo group can undergo reversible redox reactions, which are crucial for its function as a dye. In biological systems, the compound can interact with cellular components, leading to changes in coloration that are useful for staining and visualization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol
- 4-[(E)-(4-Nitrophenyl)diazenyl]aniline
- 4-[(E)-(2-Chloro-5-nitrophenyl)diazenyl]-N,N-dimethylaniline
Uniqueness
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline is unique due to the presence of both chloro and nitro groups on the aromatic ring, which enhances its electron-withdrawing properties. This makes it more stable and less prone to degradation compared to other azo dyes .
Eigenschaften
CAS-Nummer |
3150-84-3 |
|---|---|
Molekularformel |
C14H13ClN4O2 |
Molekulargewicht |
304.73 g/mol |
IUPAC-Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13ClN4O2/c1-18(2)11-5-3-10(4-6-11)16-17-14-8-7-12(19(20)21)9-13(14)15/h3-9H,1-2H3 |
InChI-Schlüssel |
GUMVUIYWNPHCHH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)







